Ciclopirox as an Iron Chelator: A Technical Guide to its Mechanism of Action and Therapeutic Potential
Ciclopirox as an Iron Chelator: A Technical Guide to its Mechanism of Action and Therapeutic Potential
Introduction
Ciclopirox (CPX), a synthetic hydroxypyridone derivative, has long been utilized as a broad-spectrum antifungal agent for topical applications.[1][2] However, a growing body of evidence has illuminated a more complex and versatile mechanism of action centered around its potent ability to chelate intracellular iron.[3][4] This guide provides an in-depth technical exploration of Ciclopirox's function as an iron chelator, detailing its biochemical interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these effects. With applications extending beyond mycology to oncology and other fields, a thorough understanding of Ciclopirox's iron-dependent mechanisms is crucial for researchers, scientists, and drug development professionals.[5][6]
The Core Mechanism: High-Affinity Iron (Fe³⁺) Chelation
Ciclopirox's primary mechanism of action is the chelation of polyvalent metal cations, with a particularly high affinity for ferric iron (Fe³⁺).[7][8] This interaction is central to its biological activity and distinguishes it from many other antimicrobial and anticancer agents.[7][9] By binding to and sequestering intracellular iron, Ciclopirox effectively depletes the labile iron pool, a critical resource for numerous cellular processes.[10][11] This iron deprivation leads to the inhibition of essential iron-dependent enzymes, disrupting vital pathways and ultimately triggering cellular dysfunction and apoptosis.[4][8]
dot
Figure 1: Ciclopirox's Iron Chelation Pathway.
Downstream Consequences of Iron Deprivation
The sequestration of intracellular iron by Ciclopirox initiates a cascade of events that impact multiple critical cellular pathways.
Inhibition of Ribonucleotide Reductase and Cell Cycle Arrest
Ribonucleotide reductase (RNR) is a crucial iron-dependent enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA synthesis and repair.[9][12] By chelating the iron in the RNR active site, Ciclopirox effectively inhibits its function.[3][13] This leads to a depletion of the deoxyribonucleotide pool, resulting in stalled DNA replication and subsequent cell cycle arrest, primarily in the G1/G0 phase.[7][10] This antiproliferative effect is a cornerstone of Ciclopirox's anticancer activity.[3][7]
Modulation of Prolyl Hydroxylases and HIF-1α Signaling
Prolyl hydroxylases (PHDs) are iron-dependent enzymes that regulate the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular responses to hypoxia.[14][15] Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. Ciclopirox, by chelating the iron required for PHD activity, inhibits this process.[14][16] This leads to the stabilization and accumulation of HIF-1α even in the presence of oxygen, a phenomenon with complex implications, including potential roles in angiogenesis.[16][17]
Impact on Ferritin and Iron Homeostasis
Ferritin is the primary intracellular iron storage protein.[18] Studies have shown that Ciclopirox treatment leads to a downregulation of intracellular ferritin levels.[10][19] This effect is thought to be mediated, at least in part, by the induction of "ferritinophagy," the autophagic degradation of ferritin.[20][21] By reducing ferritin, Ciclopirox further disrupts cellular iron homeostasis, contributing to its overall cytotoxic effects.[19][20]
Experimental Validation: Protocols and Methodologies
A key aspect of studying Ciclopirox's mechanism of action is the ability to experimentally validate its effects on intracellular iron and related pathways. The following are detailed protocols for key assays.
Protocol 1: Measurement of Intracellular Iron Chelation using Calcein-AM
The Calcein-AM assay is a widely used method to assess the chelatable intracellular iron pool.[11] Calcein-AM is a cell-permeant, non-fluorescent molecule that is hydrolyzed by intracellular esterases to the fluorescent dye calcein.[15] The fluorescence of calcein is quenched upon binding to labile iron. An effective intracellular iron chelator like Ciclopirox will displace iron from calcein, leading to an increase in fluorescence.[11]
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Cell culture medium or buffer (e.g., HBSS)
-
Cells of interest
-
Ciclopirox olamine
-
Fluorescence microplate reader or flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, adjust the concentration to 0.1–5 × 10⁶ cells/mL.[15]
-
Calcein-AM Loading:
-
Washing: Gently wash the cells with pre-warmed PBS to remove extracellular Calcein-AM.[11]
-
Ciclopirox Treatment: Resuspend the calcein-loaded cells in fresh medium containing the desired concentration of Ciclopirox (e.g., 10 µM) or a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the cells for a defined period (e.g., 1 hour) at 37°C.[11]
-
Fluorescence Measurement:
-
Data Analysis: An increase in calcein fluorescence in Ciclopirox-treated cells compared to the control indicates intracellular iron chelation.
dot
Figure 2: Workflow for the Calcein-AM Iron Chelation Assay.
Protocol 2: Western Blot Analysis of Iron-Related Proteins
Western blotting can be used to assess the impact of Ciclopirox on the expression levels of key iron-related proteins, such as ferritin and transferrin receptor.[10][20]
Materials:
-
Cells of interest
-
Ciclopirox olamine
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ferritin, anti-transferrin receptor, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with various concentrations of Ciclopirox for a specified duration (e.g., 24-48 hours).[10]
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in ferritin expression is expected with Ciclopirox treatment.[10]
Quantitative Analysis: Ciclopirox's Potency in Cancer Cell Lines
The antiproliferative effects of Ciclopirox have been quantified in numerous cancer cell lines, with IC₅₀ values typically in the low micromolar range. This highlights its potential as a repurposed anticancer agent.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |
| Rh30 | Rhabdomyosarcoma | ~2-5 | 48 hours | [7] |
| RD | Rhabdomyosarcoma | 1.5 - 4.9 | 6 days | [3] |
| MDA-MB-231 | Breast Cancer | ~2-5 | 48 hours | [7] |
| MCF7 | Breast Cancer | 1.5 - 4.9 | 6 days | [3] |
| A549 | Lung Cancer | 1.5 - 4.9 | 6 days | [3] |
| HT29 | Colon Cancer | ~2-5 | 48 hours | [7] |
| HUVEC | Endothelial Cells | ~10 | - | [21] |
Table 1: IC₅₀ values of Ciclopirox in various cancer cell lines.
Therapeutic Implications and Future Directions
The understanding of Ciclopirox as an iron chelator has opened up new avenues for its therapeutic application beyond fungal infections. Its potent antiproliferative and pro-apoptotic effects in cancer cells have led to preclinical and early clinical investigations for hematologic malignancies and solid tumors.[3][6] Furthermore, its ability to modulate iron homeostasis and related pathways suggests potential applications in other iron-related disorders.
Future research should focus on optimizing the delivery of Ciclopirox for systemic administration, exploring combination therapies with other anticancer agents, and further elucidating the complex interplay between its iron chelation activity and other cellular effects. The development of more specific inhibitors of iron-dependent enzymes may also benefit from the insights gained from studying Ciclopirox.
Conclusion
Ciclopirox's mechanism of action as an intracellular iron chelator is a powerful example of drug repurposing. By depriving cells of essential iron, it disrupts multiple critical pathways, leading to a range of biological effects from antifungal activity to cancer cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this versatile compound.
References
-
Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC - NIH. (n.d.). Retrieved from [Link]
-
The antitumor activity of the fungicide ciclopirox - PMC - NIH. (n.d.). Retrieved from [Link]
-
Iron chelators in cancer therapy - PubMed. (2020, August 5). Retrieved from [Link]
-
Iron Chelators in Cancer Treatment - Oncotarget.org. (2022, February 10). Retrieved from [Link]
-
Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC - PubMed Central. (2025, April 25). Retrieved from [Link]
-
A review on therapeutic use of iron in cancer treatment - ResearchGate. (n.d.). Retrieved from [Link]
-
Iron chelators for the treatment of cancer - Johns Hopkins University. (n.d.). Retrieved from [Link]
-
Antileukemia Effect of Ciclopirox Olamine Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC - NIH. (2016, August 23). Retrieved from [Link]
-
Antileukemia Effect of Ciclopirox Olamine Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines | PLOS One - Research journals. (n.d.). Retrieved from [Link]
-
Ciclopirox olamine induces ferritinophagy and reduces cyst burden in polycystic kidney disease - PMC - NIH. (n.d.). Retrieved from [Link]
-
Ciclopirox ethanolamine preserves the immature state of human HSCs by mediating intracellular iron content - PMC - NIH. (n.d.). Retrieved from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved from [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
1 Ciclopirox Olamine Induces Ferritinophagy and Ameliorates Disease Progression in Polycystic Kidney Disease Priyanka S Radadiya - Preprints.org. (2020, February 28). Retrieved from [Link]
-
The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. (n.d.). Retrieved from [Link]
-
(PDF) Antileukemia Effect of Ciclopirox Olamine Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - ResearchGate. (n.d.). Retrieved from [Link]
-
The antifungal drug ciclopirox inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed. (n.d.). Retrieved from [Link]
-
Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PubMed Central. (n.d.). Retrieved from [Link]
-
Ciclopirox suppresses poxvirus replication by targeting iron metabolism - PMC - NIH. (n.d.). Retrieved from [Link]
-
Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed. (n.d.). Retrieved from [Link]
-
The antimycotic ciclopirox olamine induces HIF-1alpha stability, VEGF expression, and angiogenesis - PubMed. (n.d.). Retrieved from [Link]
-
A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One. (2022, June 8). Retrieved from [Link]
-
Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed. (2009, October 1). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ciclopirox suppresses poxvirus replication by targeting iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Antileukemia Effect of Ciclopirox Olamine Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines | PLOS One [journals.plos.org]
- 6. preprints.org [preprints.org]
- 7. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.org [oncotarget.org]
- 9. Iron chelators in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antileukemia Effect of Ciclopirox Olamine Is Mediated by Downregulation of Intracellular Ferritin and Inhibition β-Catenin-c-Myc Signaling Pathway in Glucocorticoid Resistant T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciclopirox ethanolamine preserves the immature state of human HSCs by mediating intracellular iron content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ciclopirox olamine induces ferritinophagy and reduces cyst burden in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The antifungal drug ciclopirox inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
